E-Hexen-1-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-Hexen-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 1-hexenyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
E-Hexen-1-ylboronic acid can be synthesized through several methods, with hydroboration being the most common route. In this process, a boron-hydrogen bond is added across the double bond of 1-hexene, resulting in the formation of the corresponding boronic acid . Industrial production methods often involve the use of borate esters, which are derived from boric acid through dehydration with alcohols .
Chemical Reactions Analysis
E-Hexen-1-ylboronic acid undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically converts the boronic acid group into a hydroxyl group.
Reduction: Involves the reduction of the boronic acid group to a borane.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, triflic anhydride for activation of hydroxyl groups, and various oxidizing agents for oxidation reactions . Major products formed from these reactions include alkenes, alcohols, and other substituted boronic acids .
Scientific Research Applications
E-Hexen-1-ylboronic acid finds applications in several scientific research fields:
Chemistry: Used extensively in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for molecular recognition.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of E-Hexen-1-ylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is exploited in various applications, such as molecular recognition and enzyme inhibition . The compound’s interaction with molecular targets often involves the formation of cyclic boronate esters, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
E-Hexen-1-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its alkenyl moiety, which imparts distinct reactivity and applications . Similar compounds include:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Methylboronic acid: Utilized in the synthesis of various organic compounds.
Properties
Molecular Formula |
C6H13BO2 |
---|---|
Molecular Weight |
127.98 g/mol |
IUPAC Name |
hex-1-enylboronic acid |
InChI |
InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
GWFKSQSXNUNYAC-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.